molecular formula C13H20BNO2 B13931993 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13931993
M. Wt: 239.15 g/mol
InChI Key: XYNDKPYVNTVDAH-WFGJKAKNSA-N
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Description

2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that features a pyridine ring substituted with trideuteromethyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials:

    Deuteration: The trideuteromethyl groups are introduced through a deuteration process, which involves the replacement of hydrogen atoms with deuterium.

    Borylation: The dioxaborolane moiety is introduced via a borylation reaction, which involves the coupling of the pyridine ring with a boron-containing reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration and borylation processes, utilizing specialized equipment and reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where specific groups on the pyridine ring are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its isotopic labeling makes it useful in studying metabolic pathways and enzyme mechanisms.

    Medicine: The compound can be used in drug development and as a tracer in pharmacokinetic studies.

    Industry: It is employed in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the trideuteromethyl groups can influence reaction kinetics and stability, making the compound valuable in mechanistic studies. The dioxaborolane moiety can participate in boron-mediated reactions, further expanding its utility in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but without deuterium labeling.

    2,6-Di(trideuteromethyl)pyridine: Lacks the dioxaborolane moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trideuteromethyl groups.

Uniqueness

The uniqueness of 2,6-Di(trideuteromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of isotopic labeling and the presence of a dioxaborolane moiety. This dual functionality enhances its versatility and effectiveness in various scientific research applications.

Properties

Molecular Formula

C13H20BNO2

Molecular Weight

239.15 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-bis(trideuteriomethyl)pyridine

InChI

InChI=1S/C13H20BNO2/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3/i1D3,2D3

InChI Key

XYNDKPYVNTVDAH-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=N1)C([2H])([2H])[2H])B2OC(C(O2)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C)C

Origin of Product

United States

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